molecular formula C51H104O2 B12565637 Henpentacontane-1,2-diol CAS No. 192127-00-7

Henpentacontane-1,2-diol

Cat. No.: B12565637
CAS No.: 192127-00-7
M. Wt: 749.4 g/mol
InChI Key: JRRFQALYEQNDHA-UHFFFAOYSA-N
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Description

Henpentacontane-1,2-diol is a chemical compound with the molecular formula C51H104O2 It is a long-chain diol, which means it contains two hydroxyl groups (-OH) attached to a hydrocarbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Henpentacontane-1,2-diol can be synthesized through several methods. One common approach involves the reduction of corresponding ketones or aldehydes using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method involves the epoxidation of alkenes followed by ring-opening with water or alcohols to introduce the diol functionality.

Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of unsaturated precursors. The process may use catalysts such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve the desired diol product.

Chemical Reactions Analysis

Types of Reactions: Henpentacontane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form alkanes using strong reducing agents.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes

    Substitution: Halogenated compounds

Scientific Research Applications

Henpentacontane-1,2-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Henpentacontane-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Henpentacontane-1,2-diol can be compared with other long-chain diols such as:

    Pentacontane-1,2-diol: Similar structure but with a shorter hydrocarbon chain.

    Hexacontane-1,2-diol: Longer hydrocarbon chain, potentially different physical properties.

    Tetracontane-1,2-diol: Shorter chain, different reactivity and applications.

This compound is unique due to its specific chain length and the presence of two hydroxyl groups, which confer distinct chemical and physical properties.

Properties

CAS No.

192127-00-7

Molecular Formula

C51H104O2

Molecular Weight

749.4 g/mol

IUPAC Name

henpentacontane-1,2-diol

InChI

InChI=1S/C51H104O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47-48-49-51(53)50-52/h51-53H,2-50H2,1H3

InChI Key

JRRFQALYEQNDHA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(CO)O

Origin of Product

United States

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